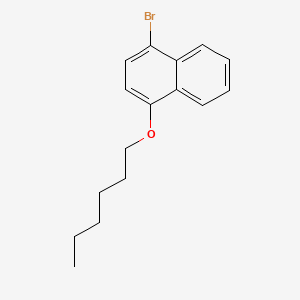

1-Bromo-4-hexyloxynaphthalene

Description

Significance of Aryl Halides in Advanced Organic Synthesis

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in modern organic synthesis. Their significance stems from their versatility in a wide array of chemical transformations, most notably in cross-coupling reactions. sigmaaldrich.comclearsynth.comnih.gov The carbon-halogen bond in aryl halides can be activated by transition metal catalysts, such as palladium, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. sigmaaldrich.com This reactivity is central to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and polymers.

The nature of the halogen atom (iodine, bromine, chlorine, or fluorine) significantly influences the reactivity of the aryl halide, with aryl bromides often providing an optimal balance between reactivity and stability, making them widely used in synthetic chemistry. sigmaaldrich.com The presence of a bromine atom on the naphthalene (B1677914) core of 1-Bromo-4-hexyloxynaphthalene, therefore, marks it as a valuable precursor for further chemical modification.

Role of Alkoxy Naphthalene Derivatives in Functional Materials Chemistry

Alkoxy naphthalene derivatives are a class of compounds that have shown considerable promise in the field of functional materials chemistry. The introduction of alkoxy chains onto the naphthalene scaffold can significantly influence the molecule's electronic and physical properties. These chains can enhance solubility, promote self-assembly into ordered structures, and modulate the photophysical characteristics of the naphthalene core, such as its fluorescence.

These properties are highly desirable for the development of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability of alkoxy naphthalene derivatives to form liquid crystalline phases is also a key area of research, with potential applications in displays and sensors. The hexyloxy group in this compound suggests its potential to contribute to the development of such advanced materials.

Positioning this compound within Emerging Research Landscapes

This compound is strategically positioned at the intersection of aryl halide chemistry and functional material science. ontosight.ai Its bifunctional nature—possessing both a reactive bromine atom for synthetic transformations and a hexyloxy group to influence material properties—makes it a compound of significant interest. While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structure suggests a high potential for application in several emerging research areas.

This compound can serve as a key intermediate in the synthesis of more complex naphthalene-based materials. The bromine atom can be utilized as a handle for introducing a variety of functional groups through cross-coupling reactions, allowing for the fine-tuning of the final molecule's properties. Simultaneously, the hexyloxy chain can direct the supramolecular organization of these molecules in the solid state, a critical factor for the performance of organic electronic devices. The potential fluorescent properties of the naphthalene core also suggest its utility as a molecular probe in biological imaging. ontosight.ai

Detailed Research Findings on this compound

While comprehensive research dedicated solely to this compound is limited, we can infer its properties and potential synthesis based on the well-established chemistry of related compounds.

Synthesis and Characterization

A plausible and common method for the synthesis of this compound would involve a two-step process starting from 1-bromo-4-naphthol. The first step would be the bromination of 1-naphthol (B170400) to selectively introduce a bromine atom at the 4-position. The subsequent step would be a Williamson ether synthesis, where the resulting 1-bromo-4-naphthol is deprotonated with a base, such as sodium hydride or potassium carbonate, to form the corresponding alkoxide. This alkoxide would then be reacted with 1-bromohexane (B126081) to yield the final product, this compound.

Characterization of the synthesized compound would typically involve a suite of spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show characteristic signals for the aromatic protons on the naphthalene ring, as well as distinct signals for the protons of the hexyloxy chain. The integration of these signals would confirm the ratio of protons in the molecule. ¹³C NMR would provide information on the number and chemical environment of the carbon atoms.

Infrared (IR) Spectroscopy: The IR spectrum would likely display characteristic absorption bands for the C-O-C ether linkage, the aromatic C-H bonds, and the C-Br bond.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its structure.

Below are tables summarizing the expected physical and spectroscopic data for this compound, based on data for analogous compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₉BrO |

| Molecular Weight | 307.23 g/mol |

| Appearance | Expected to be a solid or oil |

| Solubility | Expected to be soluble in common organic solvents |

Note: The data in this table is calculated or estimated based on the molecular structure, as specific experimental data is not widely available.

Table 2: Expected ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 | d | 1H | Aromatic H |

| ~ 7.9 | d | 1H | Aromatic H |

| ~ 7.6 | m | 2H | Aromatic H |

| ~ 7.4 | d | 1H | Aromatic H |

| ~ 6.9 | d | 1H | Aromatic H |

| ~ 4.1 | t | 2H | -OCH₂- |

| ~ 1.8 | p | 2H | -OCH₂CH₂- |

| ~ 1.5 | m | 4H | -CH₂CH₂CH₂- |

| ~ 0.9 | t | 3H | -CH₃ |

Note: This is a predicted ¹H NMR spectrum. Actual chemical shifts and coupling constants may vary.

Structure

2D Structure

3D Structure

Properties

CAS No. |

66052-08-2 |

|---|---|

Molecular Formula |

C16H19BrO |

Molecular Weight |

307.22 g/mol |

IUPAC Name |

1-bromo-4-hexoxynaphthalene |

InChI |

InChI=1S/C16H19BrO/c1-2-3-4-7-12-18-16-11-10-15(17)13-8-5-6-9-14(13)16/h5-6,8-11H,2-4,7,12H2,1H3 |

InChI Key |

IDDQEDUFJYAFOE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=C(C2=CC=CC=C21)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Bromo 4 Hexyloxynaphthalene

Cross-Coupling Reactions of the Aryl Bromide Moiety

The presence of the bromine atom on the electron-rich naphthalene (B1677914) ring makes 1-bromo-4-hexyloxynaphthalene an excellent substrate for numerous palladium- and nickel-catalyzed cross-coupling reactions. These methods provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is one of the most widely utilized reactions for the formation of C(sp²)–C(sp²) bonds, owing to the stability and low toxicity of the organoboron reagents. ubc.ca The reaction involves the palladium-catalyzed coupling of an organic halide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. nih.gov

The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming an organopalladium(II) intermediate. This is followed by transmetalation with the organoboron species, a step facilitated by the base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. nih.gov For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C1 position.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Coupling Partner | Catalyst System | Base / Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene (B28343), H₂O | 1-Hexyloxy-4-phenylnaphthalene | >95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ / Dioxane | 1-Hexyloxy-4-(4-methoxyphenyl)naphthalene | 92 |

This table is illustrative, based on typical conditions for Suzuki-Miyaura reactions.

The Stille coupling reaction provides a versatile method for C-C bond formation by coupling an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a wide range of functional groups. libretexts.org

The mechanism is analogous to the Suzuki coupling, involving an oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.org The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step. uwindsor.ca This reaction can be used to couple this compound with aryl, vinyl, or alkynyl stannanes.

Table 2: Representative Stille Coupling Reactions

| Coupling Partner | Catalyst System | Conditions | Product |

|---|---|---|---|

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene, 110°C | 1-Hexyloxy-4-vinylnaphthalene |

| Trimethyl(phenyl)stannane | PdCl₂(PPh₃)₂ | DMF, 90°C | 1-Hexyloxy-4-phenylnaphthalene |

This table is illustrative, based on typical conditions for Stille coupling reactions.

The Kumada-Tamao-Corriu (or simply Kumada) coupling was one of the first transition-metal-catalyzed cross-coupling reactions developed. It utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. chem-station.comwikipedia.org Due to the high reactivity of Grignard reagents, this method is particularly effective for forming C-C bonds but has less functional group tolerance compared to Suzuki or Stille couplings. chem-station.comorganic-chemistry.org

The catalytic cycle involves the oxidative addition of the aryl bromide to the Ni(0) or Pd(0) catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org This reaction can effectively couple this compound with alkyl, vinyl, or aryl Grignard reagents.

Table 3: Representative Kumada-Tamao-Corriu Coupling Reactions

| Coupling Partner | Catalyst System | Solvent | Product |

|---|---|---|---|

| Phenylmagnesium bromide | Ni(dppe)Cl₂ | THF | 1-Hexyloxy-4-phenylnaphthalene |

| Methylmagnesium iodide | Pd(PPh₃)₄ | Diethyl ether | 1-Hexyloxy-4-methylnaphthalene |

This table is illustrative, based on typical conditions for Kumada coupling reactions.

The Sonogashira coupling is a powerful method for the formation of C(sp²)–C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne. libretexts.org The reaction is uniquely co-catalyzed by a palladium complex and a copper(I) salt, typically in the presence of an amine base. organic-chemistry.org

The widely accepted mechanism involves two interconnected catalytic cycles. libretexts.org The palladium cycle includes oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the organopalladium(II) complex. researchgate.netrsc.org This reaction is highly efficient for attaching alkyne units to the naphthalene core of this compound.

Table 4: Examples of Sonogashira Coupling with this compound

| Coupling Partner | Catalyst System | Base / Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine / THF | 1-Hexyloxy-4-(phenylethynyl)naphthalene | 94 |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Diisopropylamine / Toluene | 1-Hexyloxy-4-((trimethylsilyl)ethynyl)naphthalene | 91 |

This table is illustrative, based on typical conditions for Sonogashira reactions.

The Mizoroki-Heck reaction, commonly known as the Heck reaction, couples aryl or vinyl halides with alkenes in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of C-C bond formation, enabling the vinylation of aryl halides. mdpi.com

The mechanism begins with the oxidative addition of the aryl bromide to Pd(0). nih.gov The resulting complex coordinates with the alkene, followed by a syn-migratory insertion of the alkene into the palladium-carbon bond. The final steps are a syn-β-hydride elimination to form the substituted alkene product and regeneration of the Pd(0) catalyst via reductive elimination with the base. libretexts.org Using this compound, this reaction allows for the synthesis of various substituted styrenic derivatives.

Table 5: Representative Heck-Type Reactions

| Coupling Partner | Catalyst System | Base / Solvent | Product |

|---|---|---|---|

| Styrene | Pd(OAc)₂, P(o-tolyl)₃ | Triethylamine / Acetonitrile | (E)-1-Hexyloxy-4-styrylnaphthalene |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ / DMF | (E)-Butyl 3-(4-hexyloxynaphthalen-1-yl)acrylate |

This table is illustrative, based on typical conditions for Heck reactions.

Nucleophilic Substitution Reactions at the Bromine Center

Direct nucleophilic aromatic substitution (SNA) on aryl halides like this compound is generally challenging. The classic addition-elimination (SₙAr) mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgmasterorganicchemistry.com The hexyloxy group on the naphthalene ring is electron-donating, which deactivates the ring toward nucleophilic attack and destabilizes the potential carbanionic intermediate, making the SₙAr pathway highly unfavorable.

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne-type intermediate (in this case, an "aryne" or "dehydronaphthalene"). youtube.com This mechanism requires extremely strong basic conditions (e.g., sodium amide in liquid ammonia) to deprotonate the carbon adjacent to the bromine, followed by the elimination of the bromide ion to form the aryne. The nucleophile then adds to the aryne intermediate, followed by protonation to yield the final product. However, this reaction is often not regioselective and requires harsh conditions that may not be compatible with other functional groups in a complex molecule. Due to these mechanistic barriers, direct nucleophilic substitution at the bromine center of this compound is not a commonly employed synthetic strategy.

Stereoelectronic Effects on Reactivity

The orientation of the hexyloxy group relative to the naphthalene ring can influence the electron density distribution within the aromatic system. The oxygen atom of the hexyloxy group possesses lone pairs of electrons that can participate in resonance with the naphthalene π-system. This donation of electron density is expected to be most pronounced when the p-orbital of the oxygen is aligned with the π-system of the naphthalene ring. This alignment, in turn, affects the reactivity of the C-Br bond towards nucleophilic substitution.

In electrophilic aromatic substitution reactions of naphthalene, the formation of the intermediate naphthalenonium ion is a key step. The stability of this intermediate determines the position of substitution. For 1-substituted naphthalenes, substitution at the 4-position is generally favored due to the formation of a more stable resonance intermediate where the aromaticity of the unsubstituted ring is preserved. baranlab.org In this compound, the hexyloxy group, being an activating group, will further influence the regioselectivity of any subsequent electrophilic attack.

The reactivity in nucleophilic aromatic substitution (SNAr) reactions is also governed by stereoelectronic factors. For an SNAr reaction to occur at the C1 position, the attacking nucleophile must approach in a trajectory that allows for the formation of a stable Meisenheimer complex. The bulky hexyloxy group at the C4 position may exert some steric hindrance, but more importantly, its electron-donating nature would generally disfavor nucleophilic attack on the ring unless a strong electron-withdrawing group is also present.

Radical Pathways and Single-Electron Transfer Processes

The presence of the bromo-naphthalene moiety in this compound opens up the possibility of reactions proceeding through radical pathways, often initiated by single-electron transfer (SET). libretexts.orgrsc.org

Research on the electrochemical reduction of related compounds, such as 1-bromo-2-methylnaphthalene, has shown that the transfer of a single electron to the molecule can lead to the formation of a radical anion. This transient species can then undergo cleavage of the carbon-bromine bond to generate a naphthyl radical and a bromide anion. This process is a key example of a dissociative electron transfer.

A plausible radical pathway for this compound initiated by a one-electron reducing agent (e.g., an alkali metal) can be proposed. libretexts.org The initial step is the transfer of an electron to the π-system of the naphthalene ring to form a radical anion.

Proposed Radical Formation:

This compound + e⁻ → [this compound]•⁻

This radical anion is unstable and can fragment, leading to the homolytic cleavage of the C-Br bond:

[this compound]•⁻ → 4-Hexyloxynaphthyl radical + Br⁻

The resulting 4-hexyloxynaphthyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as hydrogen atom abstraction from a solvent or another molecule, or coupling with other radical species.

Visible-light-mediated processes can also generate bromine radicals from bromo-aromatic compounds, which can then initiate further radical cascade reactions. nih.gov While specific studies on this compound are lacking, the general principles of single-electron transfer and radical generation in bromo-aromatic systems suggest that this compound could be a substrate for such transformations, leading to a diverse range of functionalized naphthalene derivatives.

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 4 Hexyloxynaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1-bromo-4-hexyloxynaphthalene in solution. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete picture of the molecule's atomic arrangement can be constructed.

Expected ¹H and ¹³C NMR Data: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the aliphatic protons of the hexyloxy chain. The aromatic region will display complex splitting patterns due to spin-spin coupling between adjacent protons. The hexyloxy group will exhibit characteristic signals, including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups.

The ¹³C NMR spectrum will complement the ¹H data, showing distinct resonances for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating hexyloxy group.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene-H2/H3 | 7.0 - 7.8 | 105 - 130 |

| Naphthalene-H5/H6/H7/H8 | 7.5 - 8.3 | 122 - 128 |

| O-CH₂ | ~4.1 (triplet) | ~68 |

| O-CH₂-CH₂ | ~1.9 (quintet) | ~32 |

| (CH₂)₃ | ~1.4 - 1.5 (multiplet) | ~26, ~29 |

| CH₃ | ~0.9 (triplet) | ~14 |

| C1-Br | - | ~115 |

| C4-O | - | ~155 |

| Naphthalene Quaternary | - | ~127, ~132 |

Note: Predicted values are based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in the COSY spectrum will connect signals from adjacent protons, which is crucial for mapping the connectivity within the naphthalene ring system and along the hexyloxy chain. For instance, the signal for the H-2 proton is expected to show a correlation to the H-3 proton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond couplings). It allows for the direct assignment of each carbon atom that bears a proton.

While solution-state NMR provides information on the structure of individual molecules, solid-state NMR (ssNMR) can offer insights into the arrangement of molecules in the crystalline lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. By analyzing chemical shift anisotropies and intermolecular dipolar couplings, ssNMR can provide information about molecular packing, polymorphism, and the conformation of the hexyloxy chain in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₉BrO), HRMS can provide an exact mass measurement with high accuracy. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two major peaks in the mass spectrum separated by two mass units.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₉BrO |

| Monoisotopic Mass (for ⁷⁹Br) | 306.0619 u |

| Monoisotopic Mass (for ⁸¹Br) | 308.0599 u |

| Expected HRMS Result (M+H)⁺ | m/z 307.0697 and 309.0677 |

Note: The expected HRMS result is calculated and will be experimentally verified to within a few parts per million (ppm).

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule. Key expected absorptions include C-H stretching vibrations from the aromatic naphthalene ring and the aliphatic hexyloxy chain, C-O stretching of the ether linkage, and C-Br stretching.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the naphthalene core are expected to produce strong signals in the Raman spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 | 2960 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-O (Ether) Stretch | 1270 - 1200 | Weak |

| C-Br Stretch | 600 - 500 | 600 - 500 |

Note: These are approximate frequency ranges and the actual spectra may show more complex patterns.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Excited State Analysis

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides information about the electronic transitions within the molecule and its behavior in the excited state. Naphthalene and its derivatives are known for their distinct photophysical properties. mdpi.comnih.gov

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show strong absorptions in the ultraviolet region, characteristic of the π-π* transitions of the naphthalene chromophore. The substitution with a bromo and a hexyloxy group will likely cause a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted naphthalene.

Fluorescence Emission Spectroscopy: Upon excitation with UV light, many naphthalene derivatives exhibit fluorescence. The emission spectrum provides information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. Quenching of fluorescence can also be studied to understand intermolecular interactions.

| Spectroscopic Parameter | Expected Observation |

| Absorption Maxima (λ_max) | ~280-330 nm range, with fine structure |

| Emission Maxima (λ_em) | Shifted to longer wavelengths than absorption |

| Stokes Shift | The energy difference between λ_max and λ_em |

Note: The exact wavelengths and intensities are dependent on the solvent used.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Crystalline Packing and Intermolecular Interactions

A definitive analysis of the crystalline packing and intermolecular interactions of this compound is currently constrained by the absence of publicly available single-crystal X-ray diffraction data. Crystallographic studies are essential for elucidating the precise three-dimensional arrangement of molecules in the solid state, including unit cell parameters, space group symmetry, and the specific nature of non-covalent interactions.

However, based on the known principles of crystal engineering and extensive studies of related bromo- and alkoxy-substituted naphthalene derivatives, a prospective analysis of the dominant intermolecular forces that likely govern the crystal structure of this compound can be presented. The molecular architecture, featuring a planar aromatic naphthalene core, a halogen atom, and a flexible alkoxy chain, suggests a supramolecular assembly driven by a combination of halogen bonding, π-π stacking, and van der Waals forces.

Key Anticipated Intermolecular Interactions:

π-π Stacking: The large, planar surface of the naphthalene core is highly conducive to π-π stacking interactions. rsc.orgnih.gov In the solid state, these aromatic rings are expected to arrange in a parallel or parallel-displaced fashion to maximize attractive electrostatic and dispersion forces. rsc.org The extent and geometry of this stacking are influenced by the electronic nature of the substituents. The presence of both an electron-withdrawing bromine atom and an electron-donating hexyloxy group can modulate the quadrupole moment of the aromatic system, influencing the preferred stacking arrangement (e.g., offset face-to-face). nih.govbenthamopenarchives.com

The interplay and balance of these interactions—directional halogen bonds, broader π-π stacking, and space-filling van der Waals forces—would ultimately determine the final, most thermodynamically stable crystalline form.

Representative Crystallographic Data:

While no experimental data exists for this compound, the following table provides an illustrative example of the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction study. The values presented here are hypothetical and are based on data reported for structurally related substituted naphthalene compounds.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.5 - 12.5 |

| b (Å) | 8.0 - 10.0 |

| c (Å) | 14.0 - 16.0 |

| α (°) | 90 |

| β (°) | 95 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 1900 |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (g/cm³) | 1.35 - 1.45 |

Computational Chemistry and Theoretical Analysis of 1 Bromo 4 Hexyloxynaphthalene

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized ground state geometry and electronic characteristics of molecules. For substituted naphthalenes, DFT methods, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-311+G**, have proven effective in yielding results that correlate well with experimental findings. nih.gov These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional arrangement of 1-bromo-4-hexyloxynaphthalene.

The electronic structure, elucidated through DFT, encompasses the distribution of electrons within the molecule, which is fundamental to understanding its properties and reactivity. Calculations for similar compounds, like 1-bromo-4-methylnaphthalene (B1266045) and 1-bromo-4-fluoronaphthalene, have established a reliable framework for analyzing the effects of substituents on the naphthalene (B1677914) system. nih.govmahendrapublications.com

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. nih.gov In this compound, the HOMO is expected to be distributed primarily over the electron-rich naphthalene ring and the oxygen atom of the hexyloxy group, while the LUMO would also be located over the aromatic system. The electron-donating hexyloxy group and the electron-withdrawing bromine atom influence the energies of these orbitals. DFT calculations are essential for quantifying these energies and predicting the molecule's electronic transitions. mahendrapublications.com

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound Note: These values are illustrative and represent typical outputs from DFT calculations for similar aromatic compounds.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.60 | Indicator of chemical reactivity and stability |

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can be derived from HOMO and LUMO energies to further quantify reactivity. nih.govnih.gov

The distribution of electron density in a molecule is rarely uniform, especially in the presence of heteroatoms and functional groups with varying electronegativity. In this compound, the electronegative bromine and oxygen atoms create a non-uniform charge distribution. DFT calculations can quantify this by computing atomic partial charges using methods like Mulliken population analysis. mahendrapublications.com

These calculations would reveal a significant negative partial charge on the oxygen and bromine atoms, while the carbon atoms attached to them would carry a partial positive charge. The charge distribution across the naphthalene rings is also affected, influencing the molecule's electrostatic potential and its interactions with other molecules. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Table 2: Illustrative Atomic Partial Charges for Key Atoms in this compound Note: These values are representative examples based on computational studies of substituted aromatic compounds.

| Atom | Partial Charge (a.u.) |

|---|---|

| Br (on C1) | -0.15 |

| C1 | +0.10 |

| O (of hexyloxy) | -0.55 |

| C4 | +0.30 |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations focus on a static, minimum-energy structure, molecules are dynamic entities. The hexyloxy group of this compound is flexible, with multiple rotatable bonds, giving rise to a complex conformational landscape. Molecular Dynamics (MD) simulations are employed to explore these different conformations over time by solving Newton's equations of motion for the atoms.

MD simulations can reveal the preferred orientations of the hexyloxy chain relative to the rigid naphthalene core, the energetic barriers between different conformations, and how the molecule's shape fluctuates under specific conditions (e.g., in different solvents or at various temperatures). This provides a more realistic model of the molecule's behavior than a single static structure, which is important for understanding its interactions in a dynamic environment.

Aromaticity Analysis of the Naphthalene Core and Substituent Effects

Naphthalene is an archetypal aromatic compound. quora.com However, the introduction of substituents can alter the electron delocalization and, consequently, the aromaticity of the individual rings. The effect of the bromo and hexyloxy groups on the naphthalene core of this compound can be quantitatively assessed using computational methods.

One common method is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates aromaticity based on the degree of bond length alternation in a ring; a value closer to 1 indicates higher aromaticity. acs.org Another method involves magnetism-based indices like Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring to probe cyclic electron delocalization. manchester.ac.uk

Studies on para-substituted naphthalenes show that the interplay between electron-donating and electron-withdrawing groups can significantly influence the aromaticity of both rings. acs.orgresearchgate.net In this compound, the electron-donating hexyloxy group (-OR) and the weakly electron-withdrawing bromo group (-Br) are in a para-like arrangement (positions 1 and 4). This substitution pattern is expected to cause a noticeable redistribution of electron density, potentially decreasing the aromaticity of the substituted ring compared to unsubstituted naphthalene, as electron density is localized to some extent by the substituents. researchgate.net

Prediction of Reactivity and Reaction Mechanisms through Computational Modeling

Computational modeling is a valuable tool for predicting the reactivity of molecules and elucidating potential reaction mechanisms. For this compound, DFT-based reactivity descriptors can predict the most likely sites for chemical reactions. For instance, the regions of highest HOMO density are susceptible to electrophilic attack, while regions of highest LUMO density are prone to nucleophilic attack.

Furthermore, computational models can be used to study reaction pathways. For example, in electrophilic aromatic substitution reactions, such as further bromination, calculations can determine the relative stability of the intermediate carbocations (sigma complexes) formed upon attack at different positions. cardiff.ac.ukresearchgate.net These calculations can predict the regioselectivity of the reaction, explaining why certain isomers are formed preferentially. Studies on the reactivity of substituted naphthalenes have shown that computational analysis of transition states and reaction energy profiles can successfully predict reaction outcomes. researchgate.netrsc.org For this compound, such models would predict how the existing substituents direct incoming reagents to specific positions on the naphthalene ring system.

Applications of 1 Bromo 4 Hexyloxynaphthalene in Advanced Materials

Organic Electronics and Optoelectronic Materials

The distinct components of the 1-Bromo-4-hexyloxynaphthalene molecule serve specific functions that make it a versatile precursor for materials used in organic electronic devices. The naphthalene (B1677914) moiety provides a stable, π-conjugated core, the hexyloxy group enhances solubility and influences molecular packing, and the bromo group acts as a key reactive site for building more complex molecular structures. nih.gov

This compound is primarily utilized as an intermediate or building block in the synthesis of larger, more complex organic semiconductors. The presence of the bromine atom is critical, as it provides a reactive handle for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings. researchgate.netresearchgate.net These reactions are fundamental in polymer chemistry and small molecule synthesis, allowing chemists to link the hexyloxy-naphthalene unit to other aromatic systems to extend the π-conjugation.

The extension of π-conjugation is essential for effective charge transport in semiconductor materials. The hexyloxy side chain plays a crucial role by imparting solubility to these often-rigid and otherwise insoluble conjugated molecules, which is vital for their processing and purification. nih.gov This solubility allows the final materials to be deposited as uniform thin films, a prerequisite for the fabrication of high-performance electronic devices. Furthermore, the position and nature of the bromine substituent can influence intermolecular interactions through effects like σ-hole bonding, which can guide the self-assembly and crystal packing of the final semiconductor material. acs.org

| Molecular Component | Function in Synthesis | Impact on Final Material Properties |

|---|---|---|

| Naphthalene Core | Provides the rigid, aromatic backbone. | Forms the core of the π-conjugated system, influencing the material's fundamental electronic properties (e.g., energy levels). researchgate.net |

| Bromo Group | Serves as a reactive site for cross-coupling reactions (e.g., Suzuki coupling). researchgate.net | Enables the extension of π-conjugation by linking to other molecular units; can influence intermolecular packing. acs.org |

| Hexyloxy Chain | Imparts solubility in organic solvents. | Facilitates material processing and purification; influences thin-film morphology and molecular stacking. nih.gov |

While not typically used as the final active material itself, this compound is a precursor to compounds designed for OLED and OFET applications. In these devices, the charge transport and luminescent properties are determined by the molecular structure of the organic semiconductor. By using this compound as a starting point, materials with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be synthesized.

For OLEDs, this allows for the creation of materials that facilitate efficient injection of charge carriers (holes and electrons) and promote radiative recombination, leading to light emission. For OFETs, the focus is on creating materials with high charge carrier mobility. The naphthalene core is a well-known building block in organic semiconductors, and by functionalizing it through the bromo position, molecules with the desired planarity and intermolecular overlap for efficient charge hopping can be achieved. The hexyloxy chains help control the solid-state packing and prevent excessive aggregation, which can be detrimental to device performance.

In the field of organic photovoltaics, this compound serves as a precursor for synthesizing p-type semiconductors, specifically hole-transporting materials (HTMs). researchgate.netresearchgate.net An ideal HTM must possess specific properties, including an appropriate HOMO level for efficient hole extraction from the light-absorbing layer (e.g., a perovskite or organic donor-acceptor blend), high hole mobility for effective charge transport, and good film-forming capabilities. mdpi.com

Starting with this compound, chemists can synthesize complex HTMs by coupling the naphthalene unit with other electron-rich moieties, such as triphenylamines or carbazoles. This modular approach allows for the fine-tuning of the material's electrochemical and physical properties to optimize device performance. The electron-rich nature of the hexyloxynaphthalene system makes it a suitable core for materials intended for hole transport. nih.gov

| Property | Target Value/Range | Rationale for OPV Performance | Reference Value (Spiro-OMeTAD) |

|---|---|---|---|

| HOMO Energy Level | -5.0 to -5.4 eV | Must align with the valence band of the perovskite absorber for efficient hole extraction. mdpi.com | ~ -5.22 eV |

| Hole Mobility (μh) | > 10-4 cm2V-1s-1 | Ensures rapid transport of holes to the electrode, minimizing recombination losses. doi.org | 2 x 10-5 to 8.7 x 10-5 cm2V-1s-1 |

| Glass Transition Temperature (Tg) | > 100 °C | High thermal stability is required to prevent morphological degradation of the film during device operation. | ~ 121 °C |

| Solubility | High in common organic solvents | Enables solution-based processing and the formation of high-quality, uniform thin films. nih.gov | Good |

Liquid Crystal Research and Display Technologies

The molecular structure of this compound contains the essential features of a calamitic (rod-shaped) liquid crystal: a rigid core (naphthalene) and a flexible tail (hexyloxy chain). This makes it a compound of interest in the design and synthesis of new liquid crystalline materials.

The specific attachment of the hexyloxy group at the 4-position of the naphthalene ring is crucial. This substitution pattern helps to maintain a linear, rod-like molecular geometry, which is favorable for the formation of calamitic phases. scirp.org In contrast, substitution at other positions could lead to a bent or non-linear shape, which might suppress or alter the mesomorphic behavior. The length of the alkyl chain (hexyl in this case) is also a key design parameter; longer chains tend to favor the formation of more ordered smectic phases due to increased van der Waals interactions between molecules. scirp.org The presence of the terminal bromine atom can sterically hinder certain types of molecular packing, which may suppress the formation of highly ordered smectic phases and potentially broaden the temperature range of the nematic phase—a desirable property for many display applications.

When used as a component in a liquid crystal mixture, this compound can significantly influence the bulk electro-optical properties of the system. These properties, including dielectric anisotropy (Δε), birefringence (Δn), and threshold voltage (Vth), are critical for the performance of liquid crystal displays (LCDs).

The naphthalene core contributes to a high molecular polarizability, which is essential for achieving a large birefringence. A high Δn allows for the construction of thinner display cells, which can lead to faster switching times. The bromine atom, being strongly electronegative, introduces a significant dipole moment into the molecule. The orientation of this dipole relative to the long molecular axis affects the dielectric anisotropy of the material. A large, positive Δε is often required for the operation of common display modes like the twisted nematic (TN) mode, as it allows the liquid crystal directors to be easily reoriented by an applied electric field. researchgate.net

| Molecular Moiety | Influence on Electro-Optical Property | Rationale |

|---|---|---|

| Naphthalene Core | Increases Birefringence (Δn) | The extended π-electron system leads to high anisotropy of molecular polarizability. researchgate.net |

| Bromo Group | Modifies Dielectric Anisotropy (Δε) | The strong electronegativity of bromine introduces a large dipole moment, altering the dielectric properties of the molecule. |

| Hexyloxy Chain | Affects Viscosity and Response Time | The flexible chain influences intermolecular forces and rotational viscosity, which in turn affects the switching speed of the material. |

Polymer Chemistry and Functional Polymers

The unique molecular architecture of this compound, featuring a reactive bromine atom, an electron-rich naphthalene core, and a flexible hexyloxy chain, makes it a valuable building block in the realm of polymer chemistry. Its utility spans both the creation of covalently linked conjugated polymers and the formation of dynamic supramolecular polymer systems.

Monomer for Conjugated Polymer Synthesis via Cross-Coupling

This compound is a suitable monomer for the synthesis of conjugated polymers through various palladium-catalyzed cross-coupling reactions. These reactions are foundational in polymer chemistry for creating carbon-carbon bonds and constructing polymer backbones with extended π-conjugation, which is essential for electronic and optoelectronic applications. The bromine atom on the naphthalene ring serves as a reactive site for these coupling reactions.

Commonly employed cross-coupling methods for which this compound can be utilized include:

Suzuki Coupling: This reaction involves the coupling of the bromonaphthalene derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. By using a difunctional comonomer, a polymer chain can be grown. For instance, polymerization with a diboronic acid would yield a poly(alkoxynaphthalene)-based polymer. The Suzuki-Miyaura catalyst transfer polymerization is a versatile method for preparing well-defined conjugated polymers with control over molecular weight and dispersity. nih.gov

Stille Coupling: In this method, the bromonaphthalene is coupled with an organotin compound. Stille coupling is known for its tolerance to a wide variety of functional groups and is a robust method for polymer synthesis. Nonstoichiometric Stille coupling polycondensation has been successfully used for synthesizing naphthalene-diimide-based π-conjugated polymers, demonstrating the utility of brominated naphthalene derivatives in this type of polymerization. nih.gov

Kumada Catalyst-Transfer Polycondensation (KCTP): This chain-growth polymerization method uses a Grignard reagent and a nickel or palladium catalyst. KCTP is particularly effective for creating well-defined conjugated polymers from monomers like this compound after conversion to its Grignard analogue. nih.govnih.gov This technique allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices. Surface-initiated KCTP has also been demonstrated for poly(9,9-dioctylfluorene), indicating the versatility of this method for creating complex polymer architectures. rsc.org

The hexyloxy group in this compound imparts solubility to the resulting polymers in common organic solvents, which is crucial for their processing and characterization. The properties of the final polymer, such as its electronic band gap, solubility, and solid-state packing, can be tuned by the choice of the comonomer used in the cross-coupling reaction.

| Coupling Reaction | Comonomer Type | Catalyst System (Typical) | Key Advantages |

|---|---|---|---|

| Suzuki Coupling | Organoboron (e.g., diboronic acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | High functional group tolerance, commercially available reagents. |

| Stille Coupling | Organotin (e.g., distannyl compound) | Pd catalyst (e.g., Pd₂(dba)₃/P(o-tolyl)₃) | Tolerant to many functional groups, robust reaction conditions. |

| Kumada Coupling | Grignard reagent | Ni or Pd catalyst (e.g., Ni(dppe)Cl₂) | Chain-growth mechanism, controlled molecular weight and low polydispersity. |

Synthesis of Naphthalene-Based Supramolecular Polymers

Supramolecular polymers are polymeric arrays of monomeric units held together by reversible and directional non-covalent interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions. ornl.gov The structure of this compound contains features that can be exploited for the construction of naphthalene-based supramolecular polymers.

While the bromine atom is primarily a reactive handle for covalent synthesis, it can also participate in halogen bonding, a non-covalent interaction where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a Lewis base. This interaction can be used to direct the self-assembly of molecules into well-defined supramolecular structures. For instance, the self-assembly of bromine-substituted thienophenanthrene derivatives has been shown to be influenced by Br⋯S interactions, leading to ordered structures. rsc.org Similarly, Br⋯Br contacts can mediate molecular recognition and crystallization in two dimensions. nih.gov

By modifying this compound with recognition units, such as hydrogen bonding motifs or host/guest moieties, it can be designed to self-assemble into supramolecular polymers. The directionality and strength of these non-covalent interactions would dictate the structure and properties of the resulting supramolecular polymer. For example, naphthalene diimide derivatives have been shown to undergo cooperative supramolecular polymerization driven by hydrogen bonding and π-stacking. nih.govnih.gov

Supramolecular Assemblies and Nanostructures

The ability of molecules to spontaneously organize into well-defined, functional structures through non-covalent interactions is the foundation of supramolecular chemistry. This compound and its derivatives are promising candidates for the construction of supramolecular assemblies and nanostructures due to their inherent structural features.

Self-Assembly of Naphthalene Derivatives for Functional Materials

The self-assembly of this compound derivatives can lead to a variety of functional materials, with liquid crystals being a notable example. The calamitic (rod-like) shape of such molecules, consisting of a rigid naphthalene core and a flexible hexyloxy tail, is conducive to the formation of mesophases. scirp.orgscirp.org The mesomorphic behavior of liquid crystalline materials can be influenced by the length of the alkoxy chain and the presence of terminal groups like bromine. scirp.org

The self-assembly process is governed by a delicate balance of intermolecular forces:

π-π Stacking: The aromatic naphthalene cores tend to stack on top of each other, promoting an ordered arrangement.

Van der Waals Forces: The hexyloxy chains interact with each other, contributing to the stability of the assembled structure and influencing the type of liquid crystalline phase (e.g., nematic or smectic).

Halogen Bonding: The bromine atom can participate in halogen bonding with electron-donating atoms in neighboring molecules, providing directionality and additional stability to the self-assembled structure.

These interactions can lead to the formation of various nanostructures, such as nanofibers, nanorods, or layered assemblies, depending on the specific molecular design and the conditions of self-assembly (e.g., solvent, temperature). The resulting materials can have applications in areas such as organic electronics and sensor technology.

Host-Guest Chemistry and Recognition Phenomena

Host-guest chemistry involves the formation of a complex between a host molecule with a binding cavity and a guest molecule that fits within it. nih.gov The electron-rich cavity of macrocycles containing naphthalene units can serve as a host for various guest molecules. Naphthalene-based organic cages have demonstrated strong binding to aromatic cationic guests. jyu.fi

While this compound itself is not a macrocyclic host, its derivatives can be incorporated into larger host structures. The naphthalene unit can provide a binding site for guests through π-π stacking and hydrophobic interactions. The hexyloxy group can modulate the solubility of the host and the size and shape of its binding cavity.

Future Research Directions and Potential Innovations

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry's increasing focus on environmental stewardship is driving the development of greener and more sustainable synthetic methodologies. For building blocks like 1-Bromo-4-hexyloxynaphthalene, future research will prioritize the reduction of hazardous waste, energy consumption, and the use of toxic reagents.

Key areas of innovation are expected to include:

Biocatalysis : The use of enzymes or whole-cell systems offers a highly specific and environmentally benign alternative to traditional chemical catalysts. nih.govhilarispublisher.comwikipedia.org Research into enzymes that can perform regioselective bromination or hydroxylation on naphthalene (B1677914) cores could lead to milder and more efficient synthetic pathways. acs.orgrsc.org Biocatalytic processes operate under ambient temperature and pressure in aqueous environments, drastically reducing the carbon footprint of the synthesis. hilarispublisher.comchemistryjournals.net

Green Solvents and Catalysts : A shift away from volatile and toxic organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids is anticipated. chemistryjournals.net Furthermore, the development of metal-free catalytic systems, for instance, using BCl₃-mediated cyclization for creating functionalized naphthalenes, can mitigate the environmental impact associated with heavy metal catalysts. bohrium.com Research into reusable catalysts, such as those based on morpholine-based ionic liquids for Heck reactions of aryl bromides, also represents a significant step towards sustainability. researchgate.net

Flow Chemistry and Process Intensification : Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation compared to batch processes. chemistryjournals.net Integrating microwave-assisted synthesis can further accelerate reactions, cutting down on energy consumption and reaction times. chemistryjournals.net These technologies pave the way for more efficient and scalable production of this compound and its derivatives.

| Sustainable Approach | Description | Potential Benefits |

| Biocatalysis | Use of enzymes or microorganisms to catalyze reactions. nih.govwikipedia.org | High specificity, mild reaction conditions, reduced byproducts. hilarispublisher.comacs.org |

| Green Solvents | Replacement of hazardous solvents with environmentally friendly alternatives (e.g., water, ionic liquids). chemistryjournals.net | Reduced toxicity and pollution, improved safety. |

| Metal-Free Catalysis | Utilization of non-metallic catalysts to avoid heavy metal contamination and waste. bohrium.com | Lower environmental impact, often milder reaction conditions. |

| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch. chemistryjournals.net | Enhanced safety, better scalability, higher yields, reduced waste. |

Exploration of Bio-Inspired Architectures Incorporating this compound

Nature's ability to create highly organized and functional structures through self-assembly provides a rich source of inspiration for materials science. Future research will leverage this compound as a versatile building block to construct complex, bio-inspired architectures with tailored properties. The key lies in programming molecules to spontaneously organize into desired superstructures through non-covalent interactions.

Promising research directions include:

Self-Assembled Nanostructures : By modifying the this compound scaffold with functional groups capable of hydrogen bonding, π-π stacking, or other specific interactions, researchers can induce self-assembly into well-defined nanostructures like vesicles, fibers, or tapes. google.comnih.govwarwick.ac.uk For example, attaching peptide moieties can lead to the formation of hydrogels, where the arrangement of amide groups dictates the final properties of the material. rsc.org

Liquid Crystals : The rigid naphthalene core of this compound makes it an excellent candidate for designing new liquid crystalline materials. researchgate.net By creating dimers or more complex molecules, it is possible to access novel mesophases, such as the twist-bend nematic (NTB) phase, which is of great interest for next-generation display technologies. mdpi.com

Functional Gels and Films : The gelation of naphthalene-based molecules in various solvents can be controlled to create soft materials with responsive properties. rsc.org These materials could find applications in sensing, drug delivery, or as scaffolds for tissue engineering. The ability to control molecular packing in thin films is also crucial for applications in organic electronics. google.com

| Bio-Inspired Architecture | Key Principles | Potential Applications |

| Self-Assembled Nanofibers | Utilizes π-π stacking and hydrogen bonding of naphthalene-peptide conjugates. warwick.ac.uk | Hydrogels for tissue engineering, drug delivery systems. |

| Twist-Bend Nematic Liquid Crystals | Design of bent-core molecules based on the naphthalene unit. mdpi.com | Advanced optical displays, sensors. |

| Supramolecular Dyads | Controlled assembly of donor and acceptor molecules (e.g., naphthalene diimide and pyrene) via hydrogen bonding and charge-transfer. nih.gov | Organic electronics, photovoltaics. |

Advanced Characterization Techniques for Real-Time Mechanistic Insights

A fundamental understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new transformations. Future research will increasingly rely on advanced, in-situ characterization techniques to provide real-time snapshots of chemical reactions involving this compound.

The application of these techniques will enable researchers to:

Identify Transient Intermediates : Many chemical reactions proceed through highly reactive, short-lived intermediates that are difficult to detect with conventional offline analysis. spectroscopyonline.com In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, allow for the direct observation of these species as they form and are consumed during the reaction. mt.commt.comresearchgate.netigi-global.com

Elucidate Reaction Kinetics and Pathways : By continuously monitoring the concentrations of reactants, intermediates, and products, detailed kinetic models can be developed. acs.orgista.ac.at This information is invaluable for understanding the factors that control reaction rates and selectivity, leading to more efficient and robust chemical processes. spectroscopyonline.commt.com

Optimize Reaction Conditions : Real-time monitoring provides immediate feedback on how changes in parameters like temperature, pressure, or catalyst loading affect the reaction outcome. mt.com This allows for rapid process optimization, reducing the time and resources required for development. mt.com

| Technique | Information Gained | Impact on Research |

| In-Situ FTIR/Raman Spectroscopy | Real-time tracking of functional group changes, identification of intermediates. mt.commt.com | Rapid optimization of reaction conditions, mechanistic elucidation. |

| In-Situ NMR Spectroscopy | Detailed structural information on species in solution, quantification of components. researchgate.netiitm.ac.in | Unambiguous identification of intermediates and byproducts. |

| High-Resolution Mass Spectrometry | Precise mass determination of transient species, aiding in structural assignment. iitm.ac.inosti.gov | Confirmation of proposed intermediates in complex reaction pathways. |

| UV-Vis Spectroscopy | Monitoring of chromophoric species, studying electronic transitions. iitm.ac.insydney.edu.au | Useful for tracking reactions involving colored compounds or photocatalysis. ista.ac.at |

Integration into Multicomponent Functional Systems for Synergistic Properties

The true potential of this compound lies in its role as a component within larger, multicomponent systems where the interactions between different molecules give rise to emergent, synergistic properties. Future research will focus on the rational design and synthesis of such systems for advanced applications.

Key areas for exploration include:

Organic Electronics : Naphthalene derivatives are widely used in the development of organic semiconductors for applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). google.comgoogle.comualberta.ca By combining this compound-derived units with other electron-donating or electron-accepting molecules, it is possible to tune the electronic properties of the final material and enhance device performance. researchgate.netcolab.ws

Sensors and Chemosensors : The fluorescent properties of many naphthalene derivatives can be harnessed to create sensitive and selective chemical sensors. google.com By integrating these molecules into a multicomponent system, such as a polymer matrix or a self-assembled monolayer, their response to specific analytes can be amplified.

Advanced Composite Materials : Incorporating functional naphthalene derivatives into polymer or inorganic matrices can lead to new composite materials with enhanced mechanical, thermal, or electronic properties. For instance, covalent organic frameworks (COFs) incorporating functional units can exhibit synergistic effects, such as improved ion transport in batteries. acs.org The goal is to create materials where the whole is greater than the sum of its parts.

| System | Component Roles | Synergistic Property | Application |

| Organic Semiconductors | Naphthalene diimide derivatives as n-type materials combined with other molecules. researchgate.net | Enhanced charge transport, improved device efficiency. | Organic Field-Effect Transistors (OFETs). mdpi.com |

| Host-Guest Complexes | Naphthalene-based hosts forming stable complexes with aromatic guest molecules. mdpi.com | High thermal stability, selective binding. | Chemical separation, sensing. |

| Covalent Organic Frameworks (COFs) | Functional naphthalene units integrated into a porous framework. acs.org | Synergistic cation-anion regulation, uniform ion flux. | High-performance batteries. |

| Naphthalene-Chalcone Hybrids | Combination of naphthalene and chalcone (B49325) scaffolds in a single molecule. nih.gov | Broad-spectrum biological activity (e.g., anticancer and antimicrobial). | Medicinal chemistry. ijpsjournal.combiointerfaceresearch.comijpsjournal.comresearchgate.net |

Q & A

Q. What are the optimal synthetic routes for 1-bromo-4-hexyloxynaphthalene, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a hydroxyl group at the 4-position of naphthalene with a hexyloxy chain via alkylation, followed by bromination. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Catalyst use : Phase-transfer catalysts improve reaction efficiency in biphasic systems .

- Temperature control : Bromination at 0–25°C minimizes side reactions like di-substitution .

A comparative yield table for different conditions:

| Reaction Step | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | DMF | K₂CO₃ | 78 | |

| Bromination | CH₂Cl₂ | NBS | 85 |

Q. How can NMR spectroscopy distinguish this compound from structural analogs?

1H and 13C NMR spectra provide diagnostic signals:

- 1H NMR : The hexyloxy chain’s terminal -OCH₂- group resonates at δ 3.8–4.0 ppm as a triplet. Aromatic protons adjacent to bromine show deshielding (δ 7.5–8.3 ppm) .

- 13C NMR : The brominated carbon appears at δ 120–125 ppm, while the ether oxygen in the hexyloxy group shifts the adjacent carbon to δ 68–70 ppm .

Compare with 1-bromo-4-methoxynaphthalene (δ 3.98 ppm for -OCH₃ ).

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates .

- Personal protective equipment (PPE) : Nitrile gloves and goggles prevent skin/eye contact, which can cause irritation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do steric effects of the hexyloxy group influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

The hexyloxy chain’s bulkiness can hinder catalyst access to the bromine site, reducing coupling efficiency. Strategies include:

Q. What computational methods predict the photophysical properties of this compound?

Q. How does the compound’s stability vary under oxidative or photolytic conditions?

Q. What analytical techniques resolve contradictions in reported toxicity profiles of brominated naphthalenes?

- Metabolite profiling : Use HPLC-HRMS to identify reactive intermediates (e.g., epoxides) that may explain discrepancies in cytotoxicity .

- Comparative genomics : RNA-seq data from in vitro models can link specific metabolites to oxidative stress pathways .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.